molecular formula C5H5F3O4 B6157962 2-(trifluoromethyl)butanedioic acid CAS No. 686-78-2

2-(trifluoromethyl)butanedioic acid

Cat. No.: B6157962
CAS No.: 686-78-2
M. Wt: 186.1
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Description

2-(Trifluoromethyl)butanedioic acid is a fluorinated derivative of butanedioic acid (succinic acid), where a trifluoromethyl (-CF₃) group is substituted at the second carbon of the four-carbon dicarboxylic acid backbone. The introduction of the electron-withdrawing -CF₃ group significantly alters the compound’s physicochemical properties, including acidity, solubility, and metabolic stability, making it valuable in pharmaceutical and agrochemical research.

Properties

CAS No.

686-78-2

Molecular Formula

C5H5F3O4

Molecular Weight

186.1

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(trifluoromethyl)butanedioic acid can be achieved through several methods. One common approach involves the reaction of trifluoromethyl-substituted precursors with butanedioic acid derivatives. For example, trifluoromethylation of butanedioic acid can be carried out using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3) under reflux conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical processes. One method includes the use of trifluoromethylation agents in continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethyl)butanedioic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include trifluoromethyl-substituted alcohols, aldehydes, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2-(trifluoromethyl)butanedioic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially leading to inhibition or activation of specific biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-(Trifluoroacetamido)butanedioic Acid (CAS: 200876-77-3)

  • Structure : Features a trifluoroacetamido (-CO-NH-CF₃) substituent at the second carbon.
  • Molecular Formula: C₆H₆F₃NO₅.
  • Molar Mass : 229.11 g/mol.
  • The -CF₃ group increases lipophilicity and resistance to enzymatic degradation.
  • Applications : Likely used as a synthetic intermediate for bioactive molecules or protease inhibitors due to its dual carboxylic acid and amide functionalities .

2-(2-Fluorophenyl)butanedioic Acid (CAS: 1225531-03-2)

  • Structure : A 2-fluorophenyl group is attached to the second carbon.
  • Molecular Formula : C₁₀H₉FO₄.
  • Molar Mass : 212.17 g/mol.
  • Key Properties : The aromatic fluorine enhances electron density and metabolic stability. The phenyl group increases hydrophobicity, favoring membrane permeability.
  • Applications: Potential use in designing kinase inhibitors or anti-inflammatory agents, leveraging its aromatic and carboxylic acid motifs .

Butanedioic Acid Derivatives in Pharmaceuticals

  • Desvenlafaxine Succinate : A salt where butanedioic acid acts as a counterion for the antidepressant desvenlafaxine. The -CF₃ group is absent here, but the dicarboxylic acid backbone improves solubility and bioavailability .

Structural and Functional Analysis

Substituent Effects

  • Electron-Withdrawing Groups (-CF₃ vs. -F) : The -CF₃ group in 2-(trifluoromethyl)butanedioic acid exerts a stronger electron-withdrawing effect than fluorine alone, lowering pKa values of carboxylic acids and increasing acidity. This enhances metal-chelating capacity, relevant in catalysis or drug design .
  • Aromatic vs. Aliphatic Substituents : The 2-fluorophenyl group in CAS 1225531-03-2 introduces π-π stacking interactions, absent in aliphatic analogs like 2-(trifluoroacetamido)butanedioic acid. This difference impacts molecular recognition in biological targets .

Research Implications and Gaps

Future studies should explore:

  • Structure-Activity Relationships (SAR) : Systematic comparison of -CF₃, -F, and other substituents on butanedioic acid’s bioactivity.
  • Metabolic Stability: Comparative pharmacokinetic studies of fluorinated vs. non-fluorinated derivatives.

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